molecular formula C13H17ClN2O2 B6320125 2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one CAS No. 815650-88-5

2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B6320125
CAS No.: 815650-88-5
M. Wt: 268.74 g/mol
InChI Key: BPQUWJUJPBNXCW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one is a synthetic organic compound that features a chlorophenoxy group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Introduction of the Diazepane Ring: The chlorophenoxy intermediate is then reacted with a diazepane derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diazepane ring.

    Reduction: Reduction reactions could also occur, potentially affecting the chlorophenoxy group.

    Substitution: The compound can participate in substitution reactions, especially at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including as anti-inflammatory or anticancer agents.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for 2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. This could involve pathways related to signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

The uniqueness of 2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(1,4-diazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-11-2-4-12(5-3-11)18-10-13(17)16-8-1-6-15-7-9-16/h2-5,15H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQUWJUJPBNXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176533
Record name 2-(4-Chlorophenoxy)-1-(hexahydro-1H-1,4-diazepin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815650-88-5
Record name 2-(4-Chlorophenoxy)-1-(hexahydro-1H-1,4-diazepin-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815650-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenoxy)-1-(hexahydro-1H-1,4-diazepin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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